

Org 25543: A Technical Guide for Neuropathic Pain Research

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Compound of Interest

Compound Name: Org 25543

Cat. No.: B1235689

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Introduction

Org 25543 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1][2] This technical guide provides a comprehensive overview of **Org 25543**, including its chemical properties, mechanism of action, and efficacy data from key neuropathic pain studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

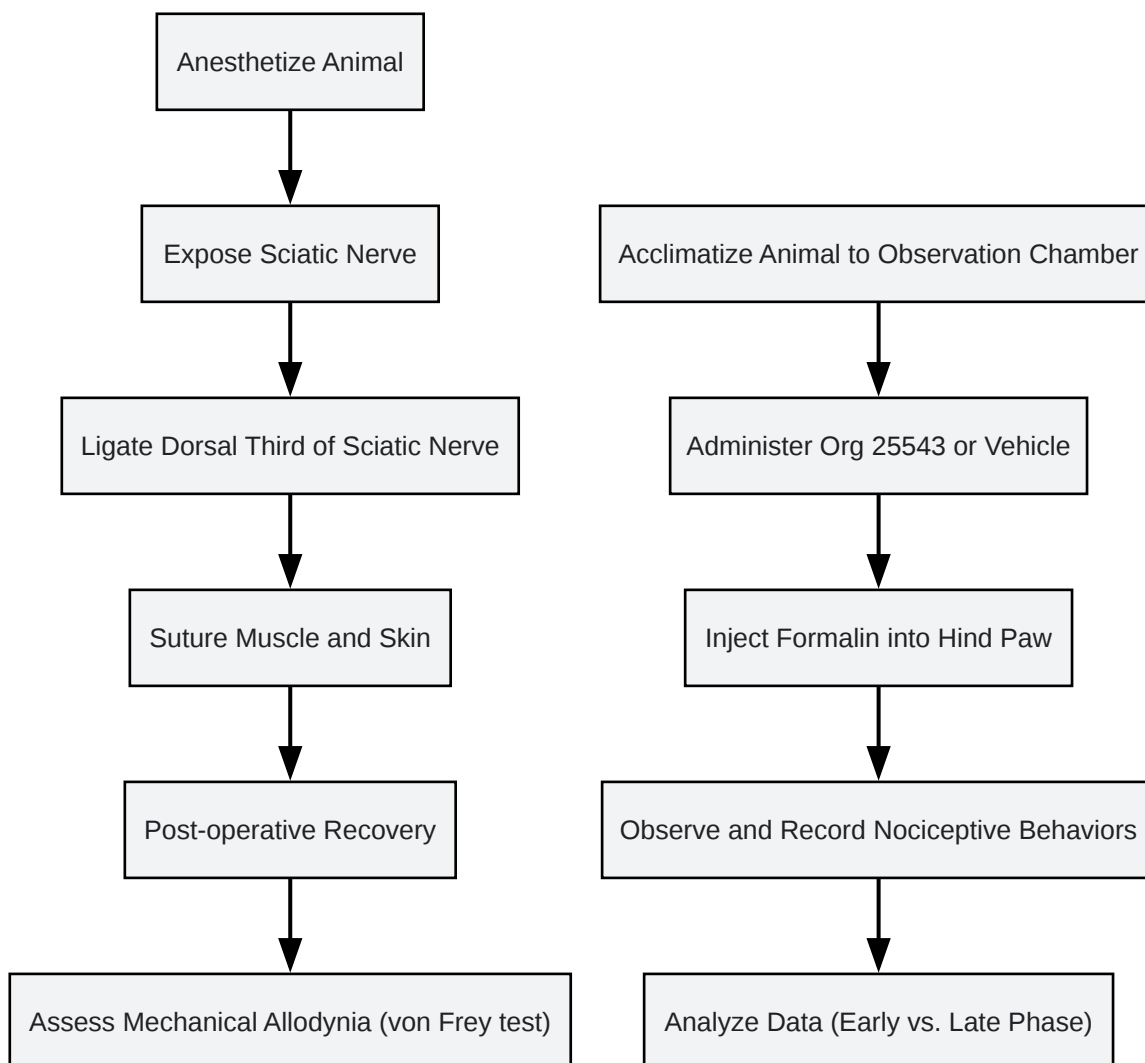
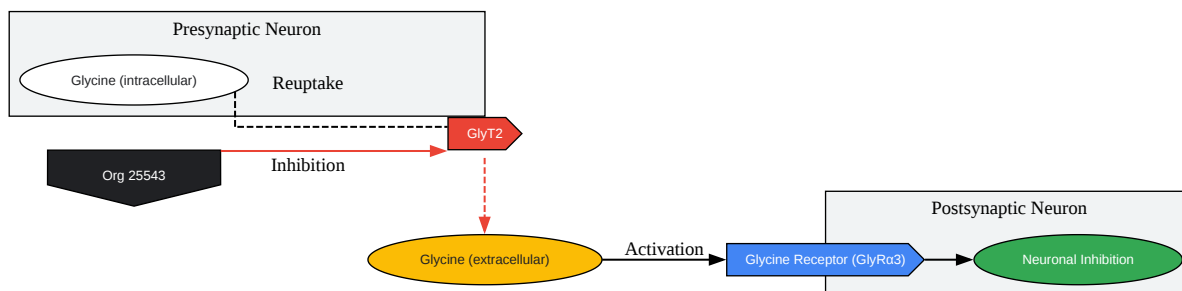
Chemical Properties and Pharmacokinetics

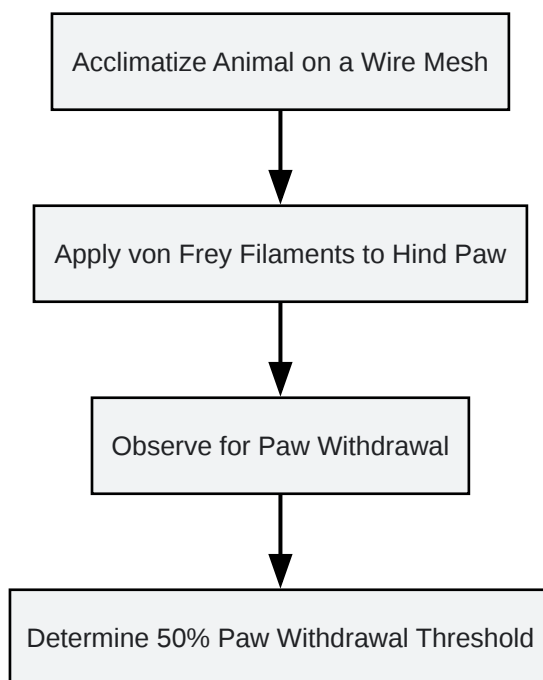
Org 25543, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule with a molecular weight of 448.98 g/mol and a formula of C₂₄H₃₂N₂O₄.HCl.[3] It is a potent inhibitor of human GlyT2 with an IC₅₀ of 16 nM.[3] Notably, **Org 25543** is considered a pseudo-irreversible or biologically irreversible inhibitor of GlyT2.[4][5]

Property	Value	Reference
Chemical Name	N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride	[3]
Molecular Weight	448.98 g/mol	[3]
Formula	C ₂₄ H ₃₂ N ₂ O ₄ .HCl	[3]
IC ₅₀ for hGlyT2	16 nM	[3]
Inhibition Type	Pseudo-irreversible / Biologically irreversible	[4][5]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of **Org 25543** in alleviating neuropathic pain is through the inhibition of GlyT2. GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons in the spinal cord.[2] By blocking GlyT2, **Org 25543** increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[6] This potentiation of glycinergic signaling helps to counteract the hyperexcitability of dorsal horn neurons that is characteristic of neuropathic pain states.[5] The analgesic effect is mediated through the activation of spinal glycine receptors, particularly the alpha3 subtype (GlyRα3).[2]





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